

Comparative study of the mechanism of action of 2-Nitrochalcone and related compounds

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Compound of Interest

Compound Name: 2-Nitrochalcone

Cat. No.: B7765046

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A Comparative Analysis of the Mechanism of Action of 2-Nitrochalcone and Its Analogs

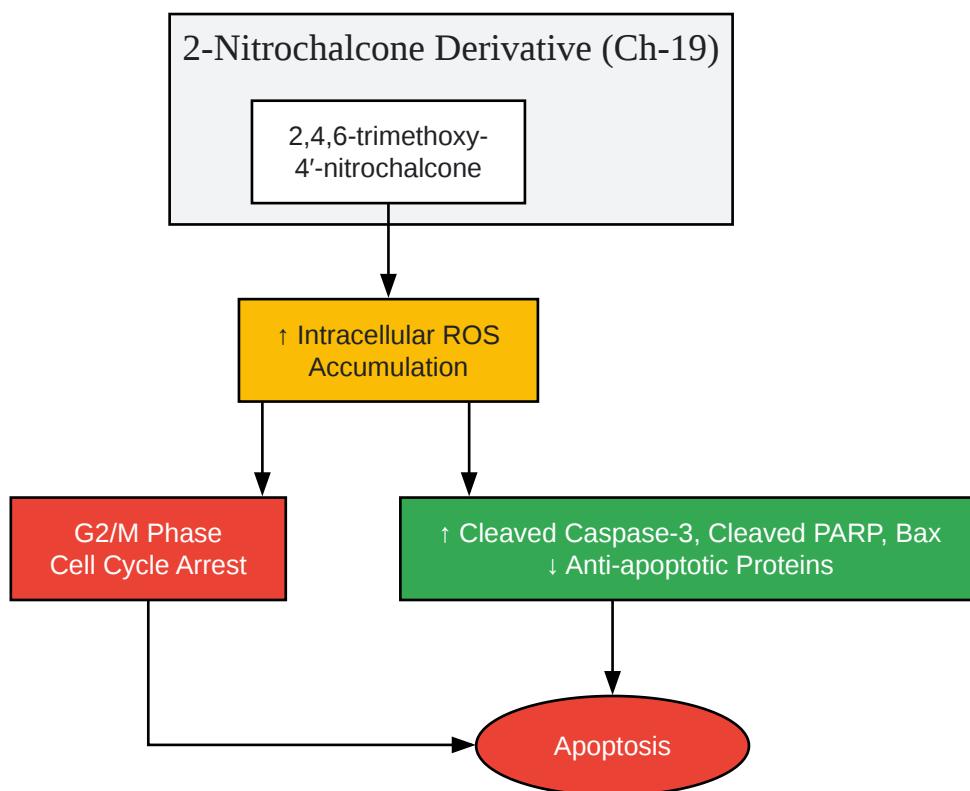
Guide Overview: Chalcones, characterized by a three-carbon α,β -unsaturated carbonyl system linking two aromatic rings, are precursors in flavonoid biosynthesis and represent a class of compounds with significant therapeutic potential.^[1] Their versatile structure allows for extensive chemical modifications, leading to a wide array of derivatives with potent anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.^{[1][2]} This guide provides a comparative study of **2-Nitrochalcone** and related nitro-substituted compounds, focusing on their mechanisms of action. It presents supporting experimental data, detailed methodologies, and visual summaries of key signaling pathways to aid researchers and drug development professionals.

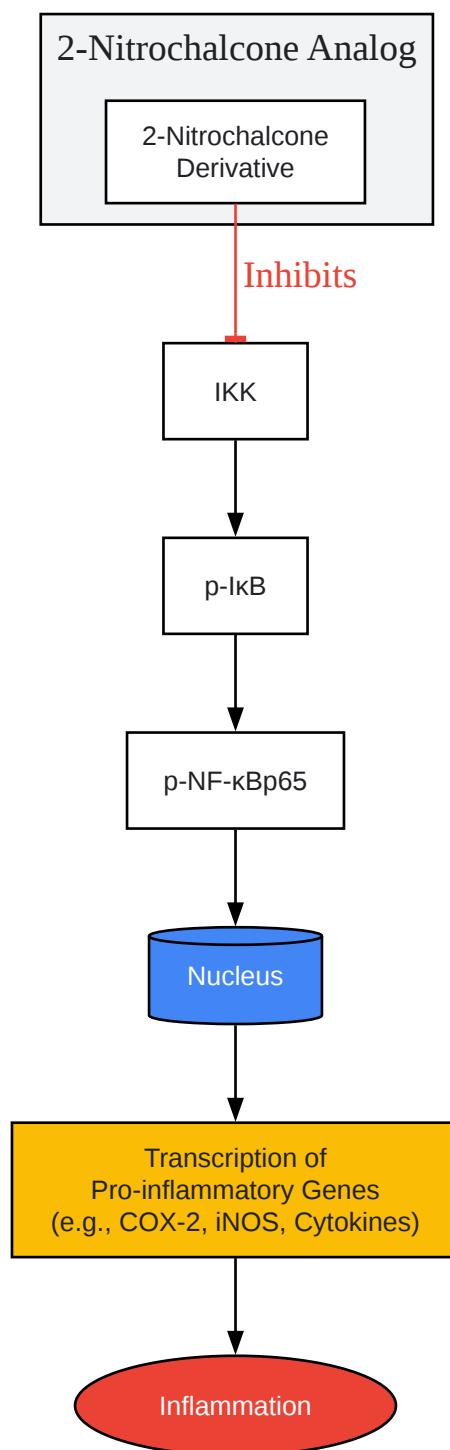
Comparative Mechanisms of Action

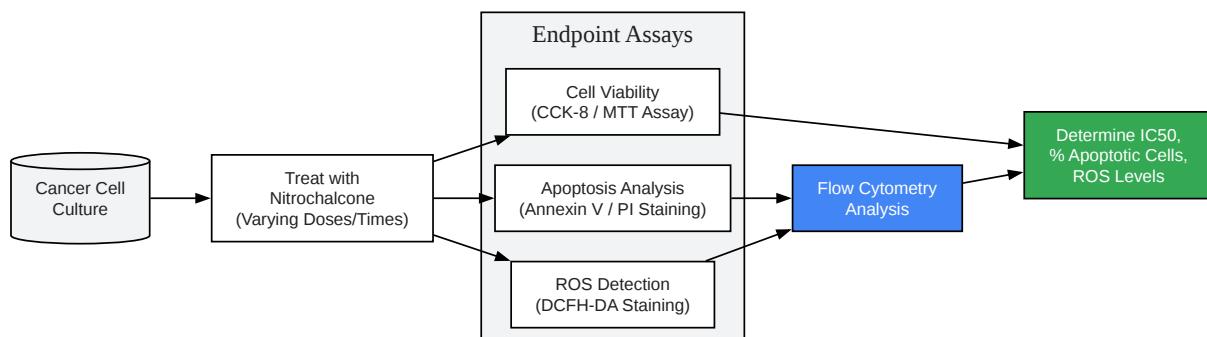
Nitrochalcones exert their biological effects through diverse mechanisms, primarily by modulating signaling pathways involved in cell death, inflammation, and vasodilation. The position and number of nitro groups, along with other substitutions on the aromatic rings, significantly influence their potency and specific molecular targets.^{[3][4]}

A primary mechanism of action for nitrochalcones in cancer therapy is the induction of apoptosis and cell cycle arrest, often mediated by the generation of reactive oxygen species (ROS).

- ROS Accumulation and Apoptosis: The novel synthetic derivative, 2,4,6-trimethoxy-4'-nitrochalcone (Ch-19), demonstrates potent, dose- and time-dependent anti-tumor activity in esophageal squamous cell carcinoma (ESCC) cells.[5] Treatment with Ch-19 leads to a significant accumulation of intracellular ROS.[5] This oxidative stress triggers G2/M phase arrest and subsequently induces apoptosis.[5] The apoptotic pathway is further activated by the upregulation of pro-apoptotic proteins such as cleaved-PARP, cleaved-caspase 3, and Bax, alongside the downregulation of anti-apoptotic proteins.[5]
- Tubulin Polymerization Inhibition: Other chalcone derivatives have been shown to effectively inhibit tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis, showcasing another key anticancer mechanism.[6]





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